Aspirochlorin is sourced from Aspergillus oryzae, a mold that has been utilized in Asian cuisine for over two millennia. This organism is known for producing various secondary metabolites, including mycotoxins like aspirochlorin. The classification of aspirochlorin as an epidithiodiketopiperazine highlights its structural uniqueness among natural products, characterized by the presence of sulfur and halogen atoms within its molecular framework. The compound is noted for its potential toxicity, necessitating further research into its biosynthetic pathways and safety implications in food products .
The biosynthesis of aspirochlorin involves several enzymatic steps that convert precursor amino acids into the final compound. Key components of the biosynthetic pathway include:
Recent studies have utilized stable isotope labeling and mutational analyses to map out these pathways more precisely, revealing unexpected mechanisms such as iterative assembly processes and sulfur migration .
Aspirochlorin exhibits a complex molecular structure characterized by a bicyclic framework containing both sulfur and halogen atoms. Its empirical formula is C₁₄H₁₃N₃O₂S₂Cl, indicating the presence of multiple functional groups that contribute to its biological activity. The structural analysis reveals:
The intricate arrangement of these elements contributes to its cytotoxicity and antifungal capabilities .
The chemical reactions involved in aspirochlorin biosynthesis include:
These reactions are critical for generating the structural features that confer biological activity to aspirochlorin. Detailed mechanistic studies have identified key intermediates and reaction pathways that highlight the complexity of natural product biosynthesis in fungi .
The mechanism of action of aspirochlorin primarily involves its interaction with cellular targets in fungal organisms. Studies indicate that:
Research has quantified these effects, demonstrating significant antifungal activity at low concentrations, underscoring its potential utility in agricultural and medical applications .
Aspirochlorin possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are crucial for understanding how aspirochlorin interacts with other compounds and organisms within various environments .
Aspirochlorin's unique properties have led to several scientific applications:
The ongoing exploration of this compound highlights its significance in both applied sciences and fundamental research fields .
Aspergillus flavus is a prolific producer of secondary metabolites, with genomic analyses predicting 56–74 biosynthetic gene clusters (BGCs) per strain [9]. These clusters enable the synthesis of diverse compounds, including mycotoxins (e.g., aflatoxins), antimicrobial agents, and siderophores. Aspirochlorine, an epidithiodiketopiperazine (ETP) mycotoxin, exemplifies the chemical complexity arising from these pathways [1] [9]. A. flavus produces aspirochlorine alongside other ETPs like gliotoxin, though its synthesis is strain-dependent and influenced by environmental cues [9]. The fungus’s adaptability across agricultural and soil habitats is partly attributed to this metabolic versatility, with secondary metabolites acting as chemical defenses or virulence factors [9].
Table 1: Key Secondary Metabolites Co-produced with Aspirochlorine in Aspergillus Section Flavi
Metabolite | Chemical Class | Producing Species |
---|---|---|
Aspirochlorine | Epidithiodiketopiperazine (ETP) | A. flavus, A. pseudotamarii |
Aflatoxins | Difurocoumarolactones | A. flavus, A. parasiticus |
Cyclopiazonic acid | Indole-tetramic acid | A. flavus, A. minisclerotigenes |
Kojic acid | Pyranone | Most section Flavi species |
Aflatrem | Indole diterpene | A. flavus, A. minisclerotigenes |
Aspirochlorine biosynthesis initiates with a non-ribosomal peptide synthetase (NRPS)-catalyzed assembly of a diketopiperazine scaffold. The NRPS enzyme AclP iteratively incorporates two phenylalanine (Phe) units—rather than one Phe and one glycine—to form the cyclo-diphenylalanine precursor [1]. Subsequent steps involve:
The aspirochlorine BGC (acl) spans ~15 kb and comprises core genes encoding enzymes for scaffold assembly, tailoring, and regulation:
Table 2: Gene Functions in the acl Biosynthetic Cluster
Gene | Protein Function | Role in Aspirochlorine Biosynthesis |
---|---|---|
aclP | Iterative NRPS | Assembles cyclo-diphenylalanine scaffold |
aclH | Flavin-dependent halogenase | Regioselective chlorination |
aclF | Flavoprotein oxidoreductase | Disulfide bridge formation |
aclC | Cytochrome P450 oxidase | Catalyzes Phe-to-Gly conversion |
aclR | Zn₂Cys₆ transcription factor | Cluster-wide regulation |
Cluster regulation is mediated by aclR, which responds to oxidative stress and nutrient availability [1]. Deletion of aclH or aclC abolishes aspirochlorine production and eliminates antifungal activity, confirming their non-redundant roles [1] [9]. Notably, the acl cluster exhibits positional variability in genomes, occurring near telomeres in some strains—a feature associated with epigenetic silencing and metabolic plasticity [3].
Aspergillus section Flavi comprises 33 species divided into eight phylogenetic clades, with significant divergence in secondary metabolism [10]. Aspirochlorine production is taxonomically restricted:
Genomic comparisons reveal:
Table 3: Distribution of Aspirochlorine Production in Aspergillus Section Flavi
Species | Aspirochlorine Production | Aflatoxin Chemotype | Genomic Features of acl Cluster |
---|---|---|---|
A. flavus | Yes | B-type | Telomere-proximal, intact |
A. pseudotamarii | Yes | B-type | Inverted orientation |
A. minisclerotigenes | Yes | B + G-type | Intact |
A. oryzae | No | Non-aflatoxigenic | Degraded |
A. parasiticus | No | B + G-type | Absent |
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